Cas no 73569-40-1 (2,2-dimethoxyacetic acid)

2,2-Dimethoxyacetic acid is a versatile organic compound characterized by its dimethoxy-substituted acetic acid structure. This compound is particularly valued for its role as a synthetic intermediate in organic chemistry, offering reactivity at both the carboxylic acid and methoxy functional groups. Its unique structure facilitates applications in the synthesis of fine chemicals, pharmaceuticals, and specialty materials. The presence of two methoxy groups enhances its stability and solubility in various solvents, making it advantageous for controlled reactions. Additionally, its bifunctional nature allows for selective modifications, enabling precise chemical transformations. 2,2-Dimethoxyacetic acid is commonly utilized in research and industrial settings for its reliable performance and synthetic flexibility.
2,2-dimethoxyacetic acid structure
2,2-dimethoxyacetic acid structure
Product name:2,2-dimethoxyacetic acid
CAS No:73569-40-1
MF:C4H8O4
MW:120.103921890259
CID:3346474
PubChem ID:12550976

2,2-dimethoxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • ACETIC ACID, DIMETHOXY-
    • 2,2-Dimethoxyacetic acid
    • Dimethoxyacetic acid
    • Acetic acid, 2,2-dimethoxy-
    • PHELOKYCCWVWFE-UHFFFAOYSA-N
    • dimethoxy-acetic acid
    • AKOS006228116
    • BS-32743
    • 73569-40-1
    • EN300-144141
    • 2,2-dimethoxyaceticacid
    • SCHEMBL875225
    • AT19758
    • 840-513-4
    • 2,2-dimethoxyacetic acid
    • Inchi: InChI=1S/C4H8O4/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H,5,6)
    • InChI Key: PHELOKYCCWVWFE-UHFFFAOYSA-N
    • SMILES: COC(OC)C(O)=O

Computed Properties

  • Exact Mass: 120.04225873g/mol
  • Monoisotopic Mass: 120.04225873g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 76.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Density: 1.174±0.06 g/cm3(Predicted)
  • Melting Point: 112.5-113.0 °C
  • Boiling Point: 228.7±20.0 °C(Predicted)
  • pka: 2.35±0.10(Predicted)

2,2-dimethoxyacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-144141-0.25g
2,2-dimethoxyacetic acid
73569-40-1 93%
0.25g
$124.0 2023-02-15
Enamine
EN300-144141-10.0g
2,2-dimethoxyacetic acid
73569-40-1 93%
10.0g
$1600.0 2023-02-15
A2B Chem LLC
AI55700-10g
2,2-Dimethoxyacetic acid
73569-40-1 98%
10g
$1734.00 2024-04-19
1PlusChem
1P00ICVO-250mg
Acetic acid, dimethoxy-
73569-40-1 98%
250mg
$96.00 2025-02-28
A2B Chem LLC
AI55700-100mg
2,2-Dimethoxyacetic acid
73569-40-1 98%
100mg
$48.00 2023-12-30
A2B Chem LLC
AI55700-5g
2,2-Dimethoxyacetic acid
73569-40-1 98%
5g
$923.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594666-1g
2,2-Dimethoxyacetic acid
73569-40-1 98%
1g
¥2675.00 2024-07-28
Enamine
EN300-144141-2.5g
2,2-dimethoxyacetic acid
73569-40-1 93%
2.5g
$476.0 2023-02-15
Enamine
EN300-144141-1.0g
2,2-dimethoxyacetic acid
73569-40-1 93%
1g
$0.0 2023-06-07
1PlusChem
1P00ICVO-5g
Acetic acid, dimethoxy-
73569-40-1 98%
5g
$1213.00 2025-02-28

2,2-dimethoxyacetic acid Related Literature

Additional information on 2,2-dimethoxyacetic acid

2,2-Dimethoxyacetic Acid (CAS No. 73569-40-1): An Overview of Its Properties, Applications, and Recent Research

2,2-Dimethoxyacetic acid (CAS No. 73569-40-1) is a versatile organic compound that has gained significant attention in various fields of chemistry and biochemistry. This compound, also known as DMOA, is characterized by its unique structure and chemical properties, making it a valuable reagent in synthetic chemistry and pharmaceutical research.

The molecular formula of 2,2-dimethoxyacetic acid is C5H10O4, and it has a molecular weight of approximately 130.13 g/mol. The compound is a white crystalline solid at room temperature and is soluble in water and many organic solvents. Its structure consists of a carboxylic acid group (-COOH) attached to a carbon atom that is further substituted with two methoxy groups (-OCH3).

In synthetic chemistry, 2,2-dimethoxyacetic acid is often used as a protecting group for carbonyl compounds. The methoxy groups can be selectively removed under mild conditions, making it an ideal choice for protecting aldehydes and ketones during complex synthesis processes. This property has been extensively utilized in the synthesis of natural products and pharmaceutical intermediates.

Recent research has also highlighted the potential applications of 2,2-dimethoxyacetic acid in the field of medicinal chemistry. Studies have shown that this compound can serve as a building block for the synthesis of novel drug candidates. For example, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of DMOA in the development of anti-inflammatory agents. The researchers found that derivatives of DMOA exhibited potent anti-inflammatory activity in vitro and in vivo, suggesting its potential as a lead compound for further drug development.

In addition to its role in drug discovery, 2,2-dimethoxyacetic acid has been explored for its applications in materials science. A study published in the Journal of Materials Chemistry A in 2020 investigated the use of DMOA as a functional monomer for the synthesis of polymeric materials with tunable properties. The researchers demonstrated that polymers derived from DMOA exhibited excellent thermal stability and mechanical strength, making them suitable for various industrial applications.

The environmental impact of chemicals is an important consideration in modern research and development. Studies on the biodegradability and toxicity of 2,2-dimethoxyacetic acid have shown that it is relatively environmentally friendly compared to many other organic compounds. A recent study published in Environmental Science & Technology assessed the biodegradability of DMOA in aquatic systems and found that it was rapidly degraded by microorganisms under aerobic conditions.

In conclusion, 2,2-dimethoxyacetic acid (CAS No. 73569-40-1) is a multifunctional compound with a wide range of applications in synthetic chemistry, medicinal chemistry, and materials science. Its unique chemical properties make it an invaluable reagent for various research and industrial processes. Ongoing research continues to uncover new applications and potential uses for this compound, further solidifying its importance in the scientific community.

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